molecular formula C19H17N5O3 B2497238 6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380194-14-7

6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2497238
CAS No.: 2380194-14-7
M. Wt: 363.377
InChI Key: NEUDBAHDPSAYPH-UHFFFAOYSA-N
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Description

6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core. The most common synthesis method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as PCl5 for cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at α-adrenoceptors or inhibit phosphodiesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct pharmacological activities.

Properties

IUPAC Name

6-phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-18-9-8-16(14-5-2-1-3-6-14)22-24(18)15-11-23(12-15)19(26)13-27-17-7-4-10-20-21-17/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUDBAHDPSAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=NN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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